molecular formula C20H22N2O4S B3309017 (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone CAS No. 941847-08-1

(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone

Cat. No.: B3309017
CAS No.: 941847-08-1
M. Wt: 386.5 g/mol
InChI Key: WGPAEQGNUDOGMC-UHFFFAOYSA-N
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Description

(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone is a synthetic chemical reagent designed for research applications, particularly in the field of oncology and medicinal chemistry. Its structure incorporates both a morpholinosulfonyl group and a methanone moiety, features commonly found in compounds investigated for their anti-tumor properties . Researchers can utilize this compound as a key intermediate or a functional scaffold in the synthesis of more complex molecules for high-throughput screening and drug discovery programs. The core research value of this compound lies in its potential mechanism of action. The morpholino group is a known pharmacophore in kinase inhibitor research . Furthermore, sulfonyl groups are frequently employed in the development of sulfonamide-based anticancer agents, which can alter cell cycle distribution, modify mitochondrial activity, and induce apoptosis in cancer cells . This suggests this compound may act on critical pathways such as the PI3K/Akt/mTOR pathway, which is abnormally activated in many tumors and plays a key role in regulating cell survival, proliferation, and metabolism . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

IUPAC Name

(4-methylphenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15-2-4-16(5-3-15)20(23)22-9-8-17-14-18(6-7-19(17)22)27(24,25)21-10-12-26-13-11-21/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPAEQGNUDOGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone typically involves the reaction of indole derivatives with morpholine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituents Biological Activity/Notes Evidence Source
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone (Hypothetical) C19H20N2O4S 5-morpholinosulfonyl, p-tolyl Likely improved solubility and bioavailability due to morpholine Inferred
(4-Chlorophenyl)(indolin-1-yl)methanone C15H12ClNO 4-chlorophenyl Discontinued (potential stability issues)
Indolin-1-yl(o-tolyl)methanone C16H15NO o-tolyl CAS 315248-40-9; no reported bioactivity
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone C20H19N3OS Thiazole, o-tolyl Antimicrobial potential (thiazole moiety)
Indolin-1-yl(3-(indolin-1-ylsulfonyl)phenyl)methanone (5e) C23H19N3O3S Bis-indole sulfonamide Anticancer evaluation (sulfonamide linkage)

Key Observations

Morpholinosulfonyl vs. Other Sulfonyl Groups: The morpholinosulfonyl group (as in ’s analog) enhances solubility compared to simple aryl sulfonamides (e.g., ’s bis-indole sulfonamide). Morpholine’s oxygen-rich structure improves hydrogen bonding capacity, critical for target engagement in aqueous environments .

Aryl Group Influence :

  • p-Tolyl vs. o-Tolyl : The para-methyl group in p-tolyl derivatives (hypothetical compound) reduces steric hindrance compared to ortho-substituted analogs (), likely improving binding to hydrophobic pockets .
  • Chlorophenyl : The electron-withdrawing chlorine in ’s compound may enhance electrophilic reactivity but reduce metabolic stability, contributing to its discontinuation .

Biological Activity Trends :

  • Thiazole-containing analogs () exhibit antimicrobial activity, suggesting that heterocyclic substituents can diversify biological targets .
  • Sulfonamide-linked bis-indoles () show anticancer effects, highlighting the role of sulfonyl groups in apoptosis induction .

Biological Activity

The compound (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone is a member of the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound features an indole structure with a morpholinosulfonyl group and a p-tolyl moiety. The synthesis typically involves multi-step organic reactions that combine various precursors under controlled conditions to yield the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines.

  • Cytotoxicity Assays :
    • The compound was tested against various cancer cell lines, including HepG2 (liver), HCT116 (colon), CACO (intestinal), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay.
    • IC50 Values : Certain derivatives showed IC50 values less than 10 µM against HepG2, HCT116, and CACO, indicating strong antiproliferative activity comparable to standard chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Comparison to Doxorubicin
HepG2<10Comparable
HCT116<10Comparable
CACO<10Comparable
MCF-7<12Comparable

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. Some derivatives demonstrated IC50 values as low as 46 nM against EGFR, suggesting potent inhibitory activity .
  • Cell Cycle Arrest and Apoptosis : The most effective compounds caused cell cycle arrest at the G2/M phase and induced apoptosis in cancer cells, which is critical for preventing tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.

  • In vitro Studies : Various derivatives were tested against a range of bacterial strains. Some exhibited significant inhibition of bacterial growth, suggesting potential as antimicrobial agents .

Case Studies

  • Study on Anticancer Activity :
    • A series of 5-(morpholinosulfonyl) isatin derivatives were synthesized and tested for cytotoxic effects. The study found that certain derivatives had IC50 values comparable to established anticancer drugs, highlighting their potential in cancer treatment .
  • Antimicrobial Evaluation :
    • Another study focused on the synthesis of indole-based compounds tagged with morpholinosulfonyl moieties. These were evaluated for their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, indicating their potential as novel antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Answer: The synthesis typically involves multi-step reactions, such as condensation of morpholinosulfonyl-modified indoline derivatives with p-tolyl carbonyl precursors. Key steps include:

  • Base-Catalyzed Condensation: Use triethylamine or similar bases under anhydrous conditions to prevent hydrolysis of intermediates .
  • Functional Group Protection: Protect reactive groups (e.g., sulfonyl) during synthesis to avoid side reactions .
  • Purification: Column chromatography and recrystallization are critical for isolating high-purity products. Monitor reactions using TLC (Rf value tracking) and confirm purity via HPLC (≥95% purity threshold) .

Q. How can researchers confirm the identity and purity of this compound?

  • Answer:

  • Spectroscopic Characterization:
  • NMR: Analyze 1^1H and 13^{13}C NMR spectra to verify structural integrity (e.g., indoline protons at δ 3.0–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (e.g., [M+H]+^+ peak matching theoretical mass).
  • Chromatography: Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Answer: The morpholinosulfonyl and indoline moieties suggest potential interactions with:

  • Kinases: Indoline derivatives often inhibit kinases (e.g., VEGF receptors) via ATP-binding site interactions .
  • Antimicrobial Targets: Sulfonyl groups may disrupt bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
  • Enzymatic Assays: Preliminary screening should include kinase inhibition assays (IC50_{50} determination) and bacterial growth inhibition studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Answer: Discrepancies (e.g., unexpected NMR shifts) may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations .
  • Variable Temperature NMR: Detect conformational changes (e.g., hindered rotation of sulfonyl groups) .
  • Repeat Synthesis: Ensure reproducibility under controlled conditions (e.g., inert atmosphere, strict temperature control) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

  • Answer:

  • Molecular Docking: Use software like AutoDock to predict binding modes with target proteins (e.g., kinase domains). Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • Analog Synthesis: Modify substituents (e.g., replace p-tolyl with halogenated aryl groups) and compare bioactivity .
  • Pharmacophore Mapping: Identify critical functional groups (e.g., sulfonyl oxygen as hydrogen bond acceptor) using QSAR models .

Q. How can researchers address conflicting bioactivity data across different assays?

  • Answer: Contradictions may stem from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Solutions include:

  • Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics .
  • Selectivity Profiling: Screen against related targets (e.g., kinase family panels) to identify off-target interactions .
  • Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Methodological Considerations

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Answer:

  • Co-solvents: Use DMSO (≤0.1% final concentration) for stock solutions.
  • Surfactants: Add Tween-80 (0.01–0.1%) to aqueous buffers for hydrophobic compounds .
  • Salt Formation: Synthesize hydrochloride salts if the free base has poor solubility .

Q. How should researchers design crystallization trials for X-ray diffraction studies?

  • Answer:

  • Screening Conditions: Use commercial kits (e.g., Hampton Research) with varied precipitant/pH combinations.
  • Cryoprotection: Soak crystals in glycerol-containing solutions before flash-freezing .
  • Data Collection: Collect high-resolution data (≤1.5 Å) using synchrotron radiation for accurate refinement with SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone
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(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.